molecular formula C18H19N5O2 B2377967 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1448134-69-7

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2377967
CAS No.: 1448134-69-7
M. Wt: 337.383
InChI Key: VBHFVUBYDUWSCB-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a heterocyclic amide featuring a pyrimidine-substituted imidazole core linked via an ethyl spacer to a propanamide group with a phenoxy substituent.

Properties

IUPAC Name

2-phenoxy-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-14(25-15-6-3-2-4-7-15)18(24)22-11-13-23-12-10-21-17(23)16-19-8-5-9-20-16/h2-10,12,14H,11,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHFVUBYDUWSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CN=C1C2=NC=CC=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with a phenoxypropanamide derivative. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF), and catalysts like triethylamine (TEA) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and imidazole moieties are known to bind to active sites of enzymes, potentially inhibiting their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .

Comparison with Similar Compounds

Structural Analogues

a. Pyrazine vs. Pyrimidine Derivatives

Pyrimidine (a six-membered ring with two nitrogen atoms at positions 1 and 3) is more electron-deficient than pyrazine (two nitrogen atoms at positions 1 and 4), which may alter binding affinity in biological targets. No direct data are available for comparison, but such substitutions often impact solubility and metabolic stability .

b. Benzimidazole-Isoxazole Derivatives

Compound 8 (2-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide) replaces the pyrimidine-imidazole core with benzimidazole and substitutes phenoxy with isoxazole. Key differences include:

  • IR Spectroscopy : NHCO stretch at 3265 cm⁻¹ and CO stretch at 1678 cm⁻¹, comparable to typical amide signals .
  • NMR : Aromatic protons resonate at δ 7.00–7.30 ppm, distinct from pyrimidine-derived compounds due to electronic effects .
c. Aryl Thiazole-Triazole Acetamides

Compounds 9a–9e (e.g., 9c) feature triazole-thiazole-aryl scaffolds instead of imidazole-pyrimidine. These exhibit:

  • Higher Melting Points : Ranging 180–220°C, suggesting stronger intermolecular forces (e.g., hydrogen bonding via triazole) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR CO Stretch (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound ~370 (calculated) Not reported ~1670–1680 (inferred) Phenoxy protons: ~6.8–7.5 (ArH)
9c 568.45 210–212 1675 ArH: 7.2–7.8; NH: 10.2 (bs)
Compound 8 284 Not reported 1678 ArH: 7.00–7.30; CH3: 2.32 (s)
  • Melting Points : The target compound’s melting point is unreported, but pyrimidine derivatives typically exhibit moderate melting points (150–200°C) due to planar aromatic systems.
  • Spectroscopy : Similar NHCO stretches (~1670–1680 cm⁻¹) across amide derivatives confirm structural consistency .

Biological Activity

The compound 2-phenoxy-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)propanamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a phenoxy group attached to a propanamide backbone, with a pyrimidine and imidazole moiety contributing to its pharmacological properties. The synthesis typically involves multi-step reactions that can include condensation and cyclization processes, similar to those used for other imidazole derivatives.

General Synthesis Steps:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors such as pyrimidine derivatives.
  • Coupling Reaction : The imidazole is then coupled with a phenoxy group through an amide bond formation.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.

Antiviral Properties

Recent studies have indicated that imidazole derivatives exhibit antiviral activity, particularly against dengue virus (DENV). For instance, compounds structurally related to our target compound have shown promising results as inhibitors of the DENV NS2B-NS3 protease, which is crucial for viral replication.

CompoundIC50 (μM)Binding Energy (kcal/mol)
3e54.8-8.5
3k71.9-8.4
Quercetin104.8-7.2

This table highlights the comparative potency of related compounds, suggesting that the target compound may also share similar antiviral mechanisms.

Anticancer Activity

Imidazole derivatives are recognized for their anticancer properties. The compound's structural components suggest potential interactions with key cellular pathways involved in tumorigenesis. Studies have demonstrated that imidazole-based compounds can induce apoptosis in cancer cells and inhibit proliferation.

Case Study Example:
A study on tetrasubstituted imidazoles indicated significant cytotoxic effects against various cancer cell lines, suggesting that our compound may exhibit similar activities due to its structural features.

The proposed mechanism of action for the biological activity of this compound includes:

  • Inhibition of Key Enzymes : By mimicking natural substrates, the compound may inhibit proteases essential for viral replication.
  • Induction of Apoptosis : Through modulation of signaling pathways such as the PI3K/Akt pathway, leading to increased apoptosis in cancer cells.
  • Antioxidant Activity : Some imidazole derivatives have shown potential antioxidant properties, which can contribute to their therapeutic effects.

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